![molecular formula C9H13N3O5S B14350628 2-[(3-Aminopropyl)amino]-5-nitrobenzene-1-sulfonic acid CAS No. 90352-69-5](/img/structure/B14350628.png)
2-[(3-Aminopropyl)amino]-5-nitrobenzene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Aminopropyl)amino]-5-nitrobenzene-1-sulfonic acid is an organic compound that features a benzene ring substituted with an amino group, a nitro group, and a sulfonic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Aminopropyl)amino]-5-nitrobenzene-1-sulfonic acid typically involves the nitration of a benzene derivative followed by sulfonation and subsequent amination. The reaction conditions often include the use of strong acids such as sulfuric acid and nitric acid for nitration, and sulfonation is achieved using fuming sulfuric acid or chlorosulfonic acid. Amination can be carried out using amines under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Safety measures are crucial due to the use of strong acids and the potential for hazardous by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3-Aminopropyl)amino]-5-nitrobenzene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different amines.
Substitution: The sulfonic acid group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield various amines, while substitution reactions can introduce different functional groups onto the benzene ring.
Applications De Recherche Scientifique
2-[(3-Aminopropyl)amino]-5-nitrobenzene-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties, including antimicrobial activity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[(3-Aminopropyl)amino]-5-nitrobenzene-1-sulfonic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amino and sulfonic acid groups can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-nitrobenzene-1-sulfonic acid: Lacks the 3-aminopropyl group.
3-Aminopropyltriethoxysilane: Contains a similar aminopropyl group but lacks the nitro and sulfonic acid groups.
Uniqueness
2-[(3-Aminopropyl)amino]-5-nitrobenzene-1-sulfonic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both amino and nitro groups allows for versatile chemical modifications, while the sulfonic acid group enhances its solubility and reactivity in aqueous environments.
Propriétés
Numéro CAS |
90352-69-5 |
|---|---|
Formule moléculaire |
C9H13N3O5S |
Poids moléculaire |
275.28 g/mol |
Nom IUPAC |
2-(3-aminopropylamino)-5-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C9H13N3O5S/c10-4-1-5-11-8-3-2-7(12(13)14)6-9(8)18(15,16)17/h2-3,6,11H,1,4-5,10H2,(H,15,16,17) |
Clé InChI |
SJQZHYDXMHSSTA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)NCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phosphonic acid, [(2-hydroxyphenoxy)phenylmethyl]-](/img/structure/B14350547.png)
![7-Methoxy-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14350551.png)
![(2-Acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl acetate](/img/structure/B14350553.png)
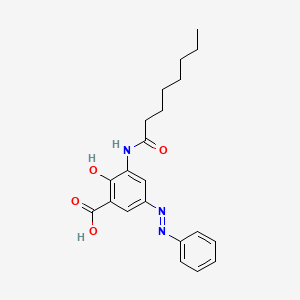
![1h-[1,2,4]Triazepino[2,3-a]benzimidazole](/img/structure/B14350570.png)

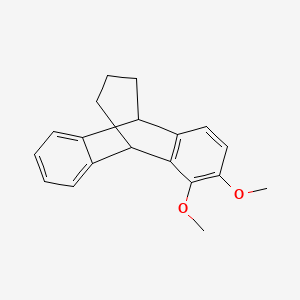
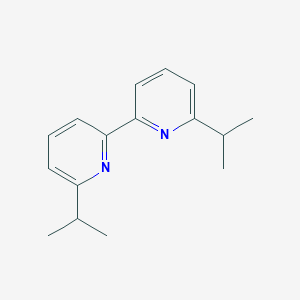

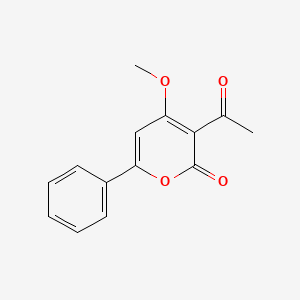
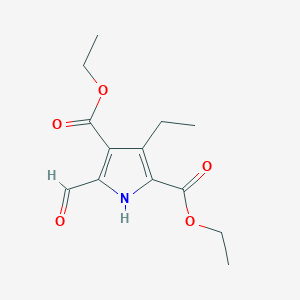
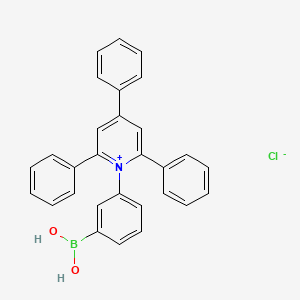
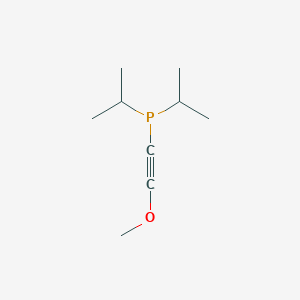
![4-[(E)-(3,4-Dinitrophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B14350627.png)
